4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)butanoic acid
Description
vs. 1-Boc-piperazine (CAS 57260-71-6)
vs. 4-(1-Boc-piperidin-4-yl)butanoic Acid (CAS 142247-38-9)
vs. 2-(4-Boc-piperazinyl)-4-phenylbutanoic Acid (CAS N/A)
- Substituent : Phenyl group vs. carboxylic acid.
- Use Cases : The phenyl variant is prioritized for hydrophobic interactions in drug design.
Table 2: Comparative Analysis of Piperazine Derivatives
| Compound | Key Features | Applications |
|---|---|---|
| This compound | Carboxylic acid for conjugation | Drug delivery systems, polymer synthesis |
| 1-Boc-piperazine | Minimal steric hindrance | Building block for amines |
| 4-(1-Boc-piperidin-4-yl)butanoic acid | Single nitrogen in ring | Peptide mimetics |
The carboxylic acid in this compound enables unique applications, such as covalent linkage to polymers or formation of amides in drug candidates. Its dual functionality distinguishes it from simpler Boc-piperazines, making it valuable for synthesizing multifunctional molecules.
Properties
IUPAC Name |
4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-9-7-14(8-10-15)6-4-5-11(16)17/h4-10H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWURFPLVBHJDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240619-81-1 | |
| Record name | 4-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Standard Boc Activation
Piperazine is typically protected via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium hydroxide or N,N-diisopropylethylamine (DIPEA). Optimal conditions involve anhydrous tetrahydrofuran (THF) at 0–25°C, achieving >90% yield. The reaction proceeds via nucleophilic attack of the piperazine nitrogen on the electrophilic carbonyl carbon of Boc anhydride.
Solvent and Temperature Effects
Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but may necessitate lower temperatures (0–10°C) to minimize di-Boc byproduct formation. In contrast, dichloromethane (DCM) allows room-temperature reactions but requires extended stirring times (12–24 hours).
Alkylation Strategies for Butanoic Acid Attachment
Nucleophilic Displacement of Halides
4-Bromobutanoic acid derivatives react with Boc-piperazine under basic conditions. For example, cesium carbonate in DMF at 80°C facilitates SN2 displacement, yielding 4-(4-Boc-piperazin-1-yl)butanoic acid with 62–75% efficiency. Steric hindrance from the Boc group necessitates elevated temperatures (80–100°C) to achieve complete conversion.
Table 1: Alkylation Conditions and Yields
Mitsunobu Reaction
Alternative approaches employ Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to couple Boc-piperazine with 4-hydroxybutanoic acid. This method avoids harsh bases but is limited by the cost of reagents and moderate yields (50–65%).
Coupling via Amide Intermediate and Reduction
Amide Formation
4-(4-Boc-piperazin-1-yl)-4-oxobutanoic acid, accessible via coupling Boc-piperazine with succinic anhydride, serves as a precursor. Catalytic coupling agents like HATU or EDCl/HOBt facilitate amide bond formation in DCM or THF, with yields of 70–85%.
Ketone Reduction
The ketone group in 4-oxobutanoic acid derivatives is reduced using sodium borohydride or BH3·THF. For instance, BH3·THF in THF at 0°C achieves >90% conversion to the alcohol intermediate, which is subsequently oxidized to the carboxylic acid via Jones reagent.
Spirocyclic Ring Opening Strategies
Nucleophilic Ring Opening
Patent WO2020148621A1 describes the reaction of 8-(pyrimidin-2-yl)-5,8-diazaspirodecan-5-ium bromide with di-tert-butyl iminodicarboxylate in xylene at 130°C, followed by acid hydrolysis to yield 4-(4-Boc-piperazin-1-yl)butan-1-amine. Subsequent oxidation of the amine to the carboxylic acid via KMnO4 or RuO4 provides the target compound in 85–90% purity.
Acid-Base Work-Up Optimization
Post-reaction purification involves sequential acid (HCl) and base (NaOH) extraction to isolate the Boc-protected intermediate. For example, washing with 37% HCl and 30% NaOH removes unreacted starting materials and byproducts, achieving 99% yield in gepirone synthesis.
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H24N2O4
- Molecular Weight : 288.35 g/mol
- CAS Number : 886362-32-9
The compound features a piperazine ring which is protected by a tert-butoxycarbonyl group, allowing for selective reactions that are crucial in synthetic chemistry. The presence of the butanoic acid moiety contributes to its biological activity.
Scientific Research Applications
-
Medicinal Chemistry
- The compound is studied for its potential therapeutic applications, particularly in the development of drugs targeting central nervous system disorders. Its structure allows it to interact with various biological targets, making it a valuable scaffold for drug design.
- Case Study : Research has indicated that derivatives of this compound exhibit significant activity against certain cancer cell lines, suggesting potential use as an anticancer agent.
-
Organic Synthesis
- It serves as a versatile building block in organic synthesis. The tert-butoxycarbonyl group can be easily removed under mild conditions to yield functionalized piperazine derivatives.
- Synthesis Example : The compound can be synthesized through the reaction of piperazine with tert-butyl chloroformate followed by subsequent reactions to introduce additional functional groups.
-
Bioconjugation and PROTAC Development
- The compound is utilized in the development of Proteolysis Targeting Chimeras (PROTACs), which are designed for targeted protein degradation. Its structural features allow it to function as a semi-flexible linker, enhancing the efficacy of these bioconjugates.
- Mechanism : The interaction with specific proteins can lead to selective degradation of target proteins involved in disease processes.
Research has demonstrated that 4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)butanoic acid may influence neurotransmitter systems, particularly dopamine and serotonin pathways. This modulation is critical for mood regulation and cognitive functions.
Key Mechanisms of Action:
- Neurotransmitter Modulation : Potential effects on mood and cognition through interaction with neurotransmitter receptors.
- Anticancer Activity : Exhibits cytotoxic effects against various cancer cell lines, indicating promising therapeutic potential.
Safety Profile
While the compound shows promise in various applications, safety assessments are crucial. It may cause skin irritation or allergic reactions upon contact; therefore, appropriate handling measures are recommended during laboratory use.
Mechanism of Action
The mechanism of action of 4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)butanoic acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-[4-(tert-Butoxycarbonyl)piperazino]benzoic acid (CAS: 162046-66-4)
- Molecular Formula : C₁₆H₂₂N₂O₄
- Molecular Weight : 306.35 g/mol
- Key Feature : Aromatic benzoic acid substituent.
- Implications: The aromatic ring enhances π-π stacking interactions, making it suitable for targeting hydrophobic pockets in proteins. Its higher molecular weight and melting point (50°C, decomp.) suggest greater crystallinity compared to the aliphatic butanoic acid derivative .
[4-(tert-Butoxycarbonyl)piperazin-1-yl]acetic acid (CAS: 156478-71-6)
4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid (CAS: 288851-44-5)
- Molecular Formula : C₁₃H₂₂N₂O₅
- Molecular Weight : 286.32 g/mol
- Key Feature: Ketone group (oxo) in the butanoic acid chain.
(S)-3-((tert-Butoxycarbonyl)amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid (CAS: 270065-80-0)
- Molecular Formula: C₁₆H₂₀F₃NO₄
- Molecular Weight : 371.34 g/mol
- Key Feature : Trifluoromethylphenyl substituent and stereocenter.
- Implications : The electron-withdrawing CF₃ group enhances metabolic stability, while the chiral center allows for enantioselective interactions in drug-receptor binding .
Physicochemical Properties
| Compound (CAS) | Molecular Weight | Key Functional Groups | Melting Point (°C) | Solubility Profile |
|---|---|---|---|---|
| 1240619-81-1 (Target) | 284.34 | Butanoic acid | Not reported | Moderate polarity |
| 162046-66-4 | 306.35 | Benzoic acid | 50 (decomp.) | Low in water, high in DMSO |
| 156478-71-6 | 244.28 | Acetic acid | 186.5–189.5 | High in polar solvents |
| 288851-44-5 | 286.32 | Oxobutanoic acid | Not reported | High in THF, moderate in EtOH |
| 270065-80-0 | 371.34 | CF₃-phenyl, chiral center | Not reported | Lipophilic |
Biological Activity
4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)butanoic acid, with the chemical formula C13H24N2O4 and CAS number 886362-32-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound features a piperazine moiety, which is often associated with various biological activities, including antitumor, antimicrobial, and neuroprotective effects. The tert-butoxycarbonyl (Boc) group serves as a protective group that enhances the compound's stability and solubility.
Antimicrobial Properties
Piperazine derivatives have been reported to possess antimicrobial activity against a range of pathogens. For instance, studies have shown that modifications in the piperazine structure can enhance antibacterial effectiveness against Gram-positive and Gram-negative bacteria. While direct studies on this compound are sparse, its structural attributes may confer similar properties.
Neuroprotective Effects
The neuroprotective potential of piperazine compounds has been highlighted in various studies. Compounds with piperazine structures have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity. Investigations into the neuroprotective mechanisms often reveal pathways involving the modulation of neurotransmitter systems and reduction of inflammatory responses.
Case Studies
| Study | Findings |
|---|---|
| Antitumor Activity (Hypothetical) | Related piperazine derivatives inhibited proliferation in cancer cell lines by inducing apoptosis. |
| Antimicrobial Study | Structural modifications led to increased activity against both Gram-positive and Gram-negative bacteria. |
| Neuroprotection | Piperazine derivatives demonstrated protective effects against oxidative stress in neuronal cells. |
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Similar compounds have been shown to activate intrinsic apoptotic pathways.
- Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs) may lead to cell cycle disruption.
- Antimicrobial Action : Disruption of bacterial cell membranes or interference with metabolic pathways.
- Neuroprotection : Modulation of glutamate receptors and antioxidant activity.
Q & A
Q. Advanced: How can computational methods optimize the synthesis of this compound?
Methodological Answer: Computational reaction path search methods, such as density functional theory (DFT), can identify transition states and energy barriers for key steps (e.g., Boc protection or alkylation). For example:
- Quantum Chemical Calculations : Predict optimal reaction conditions (e.g., solvent polarity, temperature) by simulating intermediates and transition states .
- Machine Learning : Train models on existing reaction data to predict yields under varying conditions (e.g., catalyst loading, stoichiometry) .
- Experimental Validation : Narrow down computational predictions using fractional factorial design to test variables like temperature (25–80°C) or reaction time (4–24 hrs) .
Basic: What analytical techniques are used to characterize this compound?
Methodological Answer:
Q. Advanced: How can X-ray crystallography resolve structural ambiguities in derivatives?
Methodological Answer:
- Crystal Growth : Dissolve the compound in a solvent (e.g., ethanol/water) and allow slow evaporation.
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation) to determine bond lengths and angles, critical for confirming stereochemistry or tautomeric forms .
- Contradiction Resolution : Compare experimental data with computational models (e.g., Cambridge Structural Database) to validate unexpected conformations .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
Q. Advanced: How can kinetic studies assess degradation under varying pH conditions?
Methodological Answer:
- Experimental Design : Prepare buffer solutions (pH 1–13) and incubate the compound at 37°C.
- Analysis : Monitor degradation via LC-MS at intervals (0, 24, 48 hrs). Calculate half-life (t₁/₂) using first-order kinetics.
- Key Finding : Boc groups hydrolyze rapidly under acidic conditions (pH < 3), requiring neutral buffers for biological assays .
Basic: Why might synthetic yields vary between laboratories?
Methodological Answer:
Common variables include:
Q. Advanced: How can response surface methodology (RSM) resolve data contradictions?
Methodological Answer:
- Design : Use a central composite design to test variables (e.g., temperature, catalyst ratio).
- Analysis : Fit data to a quadratic model to identify optimal conditions. For example, a study might reveal that 1.2 eq. of Boc₂O at 50°C maximizes yield (85%) while minimizing side products .
Basic: What are the primary research applications of this compound?
Methodological Answer:
Q. Advanced: How is this compound utilized in targeted drug delivery systems?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
